molecular formula C11H8Cl2N2OS B6029411 2-(2,6-dichlorophenyl)-N-1,3-thiazol-2-ylacetamide

2-(2,6-dichlorophenyl)-N-1,3-thiazol-2-ylacetamide

Cat. No. B6029411
M. Wt: 287.2 g/mol
InChI Key: HLOWGVVOKAHZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichlorophenyl)-N-1,3-thiazol-2-ylacetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTA is a thiazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-N-1,3-thiazol-2-ylacetamide involves the inhibition of various enzymes, including acetylcholinesterase, tyrosinase, and aldose reductase. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. In addition, this compound has been shown to inhibit the activity of aldose reductase, which is involved in the production of sorbitol. Sorbitol accumulation has been implicated in the development of diabetic complications.

Advantages and Limitations for Lab Experiments

2-(2,6-dichlorophenyl)-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and broad-spectrum activity against microorganisms. However, its limitations include its poor solubility in water and its potential for non-specific binding to proteins.

Future Directions

For research on 2-(2,6-dichlorophenyl)-N-1,3-thiazol-2-ylacetamide include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent in various diseases. In addition, the potential use of this compound in agriculture and environmental science should be further explored.

Synthesis Methods

2-(2,6-dichlorophenyl)-N-1,3-thiazol-2-ylacetamide can be synthesized using different methods, including the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide, followed by acetylation with acetic anhydride. Another method involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide in the presence of sodium acetate, followed by acetylation with acetic anhydride. The yield of this compound using these methods ranges from 60-90%.

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases. In agriculture, this compound has been shown to have potential as a herbicide and fungicide. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated soil and water.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c12-8-2-1-3-9(13)7(8)6-10(16)15-11-14-4-5-17-11/h1-5H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOWGVVOKAHZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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